6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Description
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a quinoline derivative functionalized with a 5-methylfuran substituent at the 2-position and methyl groups at the 6- and 8-positions. Its molecular formula is C₁₇H₁₄Cl₂N₂O, with a molecular weight of 333.21 g/mol . This compound is primarily used in organic synthesis as an acyl chloride intermediate for preparing amides, esters, and other derivatives. It is commercially available (e.g., Santa Cruz Biotechnology, Product Code: sc-337274) but listed as discontinued in some catalogs .
Properties
IUPAC Name |
6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRTIPDFKCIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-component One-Pot Synthesis of Quinoline Precursors
A green and efficient synthetic route to substituted quinolines, including those bearing 5-methyl-2-furyl groups, involves a one-pot four-component reaction without catalysts in a polyethylene glycol (PEG-400) and water mixed solvent system. This method was described in a Chinese patent (CN102060851B) and involves:
- Reactants: 5-methyl-2-furyl aldehyde, hydroresorcinol, methyl acetoacetate, and ammonium acetate.
- Conditions: Stirring at 70–90°C for 3–8 minutes.
- Solvent system: PEG-400 and water mixed in a mass ratio of 1:1 to 1:1.5.
- Molar ratio of reactants: approximately 1:1:1:1.5–2.2.
The reaction yields polyhydroquinolines with high efficiency (up to 94% yield) and environmental benefits due to the absence of catalysts and mild conditions. The product is isolated by cooling, water washing, and recrystallization from absolute ethanol.
| Parameter | Value/Condition |
|---|---|
| Solvent | PEG-400:H2O (1:1 to 1:1.5 mass ratio) |
| Temperature | 70–90 °C |
| Reaction Time | 3–8 minutes |
| Molar Ratio (aldehyde:hydroresorcinol:methyl acetoacetate:ammonium acetate) | 1:1:1:1.5–2.2 |
| Yield | Up to 94% |
| Purification | Recrystallization from absolute ethanol |
This method is particularly suited for industrial scale-up due to its simplicity, short reaction time, and environmentally friendly profile.
Conversion of Quinoline-4-carboxylic Acid to Carbonyl Chloride
Chlorination Using Thionyl Chloride or Equivalent Reagents
The key step in preparing 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride from the corresponding quinoline-4-carboxylic acid involves conversion of the carboxylic acid group to the acid chloride. Common reagents and conditions include:
- Thionyl chloride (SOCl₂) under reflux conditions.
- Use of an inert atmosphere (nitrogen or argon) to exclude moisture.
- Reaction times vary but typically last several hours depending on scale.
- Temperature control is critical to avoid decomposition of the sensitive furyl and quinoline moieties.
This chlorination step is well-established for quinoline derivatives and is considered the standard approach to introduce the carbonyl chloride functionality.
| Reagent | Thionyl chloride (SOCl₂) |
|---|---|
| Solvent | Anhydrous solvents (e.g., dichloromethane) |
| Temperature | Reflux (approx. 70–80 °C) |
| Atmosphere | Inert gas (N₂ or Ar) |
| Reaction Time | Several hours (typically 2–6 h) |
| Work-up | Removal of excess SOCl₂ by evaporation; purification by recrystallization or chromatography |
This method ensures high purity and yield of the acid chloride intermediate, which is moisture-sensitive and should be stored under dry conditions.
Alternative Synthetic Routes and Considerations
Construction of Quinoline Core via Friedländer or Doebner-Miller Condensation
Prior to chlorination, the quinoline core bearing the 5-methyl-2-furyl substituent can be synthesized by classical condensation methods such as:
- Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes.
- Doebner-Miller reaction : Condensation of anilines with α,β-unsaturated carbonyl compounds.
These methods allow introduction of the methyl groups at positions 6 and 8 and the furyl substituent at position 2. The carboxylic acid group at position 4 can be introduced via oxidation or by using appropriate precursors.
Purification and Characterization
- Purification is typically achieved by recrystallization from solvents like ethanol or by column chromatography using silica gel with hexane/ethyl acetate gradients.
- Characterization methods include NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.
Summary Table of Preparation Steps
Research Findings and Industrial Relevance
- The PEG-400/water one-pot synthesis method offers a green chemistry approach with no catalyst and short reaction times, making it industrially attractive for producing quinoline derivatives with furyl substituents.
- The chlorination step using thionyl chloride remains the gold standard for preparing acid chlorides, including sensitive quinoline derivatives, with high yields and purity when moisture is strictly excluded.
- The combination of these methods allows efficient and scalable synthesis of This compound , suitable for use as an intermediate in pharmaceutical and materials chemistry research.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The furan and quinoline rings can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Oxidized or Reduced Derivatives: Depending on the specific conditions and reagents used.
Scientific Research Applications
Basic Information
- Chemical Formula : C₁₇H₁₄ClNO₂
- Molecular Weight : 299.76 g/mol
- CAS Number : 1160254-77-2
- MDL Number : MFCD03421226
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 455.8 ± 45.0 °C (Predicted) |
| Density | 1.243 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.16 ± 0.30 (Predicted) |
| Hazard Classification | Irritant |
Medicinal Chemistry
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride has shown promise in medicinal chemistry due to its potential as an antitumor agent. Its structure allows for interactions with biological targets that are implicated in cancer cell proliferation.
Case Study: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity and suggesting mechanisms involving apoptosis induction.
Material Science
In material science, this compound is explored for its optical properties and potential use in organic light-emitting diodes (OLEDs). Its unique electronic structure contributes to desirable photophysical characteristics.
Case Study: OLED Development
Research conducted at a leading university demonstrated that incorporating this compound into OLED devices improved light emission efficiency compared to traditional materials.
Chemical Research
The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical applications, including agrochemicals and pharmaceuticals.
Case Study: Synthesis of Heterocycles
A research paper highlighted its role as a precursor in synthesizing novel heterocyclic compounds with antibacterial properties, showcasing its versatility in chemical synthesis.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline-4-Carbonyl Chlorides
The compound is compared to analogs with variations in substituents at the 2-position of the quinoline core. Key structural and functional differences are highlighted below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Differences
Substituent Electronic Effects :
- The 5-methyl-2-furyl group in the target compound introduces a heteroaromatic ring with electron-rich oxygen, enabling unique dipole interactions and hydrogen bonding compared to phenyl derivatives (e.g., 4-methoxyphenyl in ). This may enhance solubility in polar solvents or alter reactivity in nucleophilic substitution .
- Halogenated analogs (e.g., 4-fluorophenyl in , 3-chlorophenyl in ) exhibit electron-withdrawing effects, increasing electrophilicity of the carbonyl chloride.
Synthetic Applications: The target compound and its analogs are synthesized via thionyl chloride-mediated acylation of quinoline carboxylic acids . Substituents influence reaction yields; bulky groups (e.g., 4-propylphenyl ) may slow reaction rates. Derivatives like D6-D12 () and C1-C7 () are used to generate hydroxamic acids and esters, respectively, for drug discovery.
Biological Activity: While cytotoxic data for the target compound are absent, related quinoline derivatives (e.g., 4-formylphenyl esters in ) show moderate activity against cancer cell lines (IC₅₀: 43.7–52.6 µg/mL).
Physical Properties :
- Melting Points : Most analogs crystallize as white or yellow solids in EtOAc , though specific melting points are unreported for the target compound.
- NMR Signatures : The 5-methylfuran substituent in the target compound would produce distinct ¹H NMR signals (e.g., furyl protons at δ ~6–7, methyl at δ ~2.5) compared to phenyl analogs (e.g., methoxy at δ ~3.8 in D6 ).
Research and Commercial Status
- Availability: Discontinued by CymitQuimica but listed by Santa Cruz Biotechnology .
- Applications : Used in crystallography (via SHELX software ) and derivatization for bioactive molecules.
Biological Activity
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride (CAS No. 1160254-77-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H15ClN2O
- Molecular Weight : 300.76 g/mol
- CAS Number : 1160254-77-2
The compound features a quinoline core, which is known for its pharmacological versatility. The presence of the carbonyl chloride group enhances its reactivity, allowing for various chemical modifications that can influence biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives with electron-withdrawing groups have shown enhanced activity by increasing oxidative stress in cancer cells .
- Case Study : A study involving quinoline derivatives demonstrated that certain compounds significantly inhibited the growth of A549 lung cancer cells. The IC50 values were reported to be below 10 µM, indicating potent activity .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Preliminary data suggest that this compound exhibits moderate antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Cardioprotective Effects
Research has also explored the cardioprotective effects of quinoline derivatives in models of doxorubicin-induced cardiotoxicity. Compounds exhibiting similar structures have been shown to mitigate oxidative stress and apoptosis in cardiac cells.
- Study Findings : In H9c2 cardiomyocyte models, certain derivatives demonstrated significant protection against doxorubicin-induced cell death, with cell viability rates exceeding 80% when co-treated with doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents : The presence of methyl and furan groups enhances lipophilicity and may improve cellular uptake.
- Functional Groups : The carbonyl chloride functionality allows for further derivatization, potentially leading to compounds with improved potency and selectivity.
Q & A
Q. What are the standard synthetic routes for preparing 6,8-dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride?
The compound is typically synthesized via a two-step process:
- Step 1 : Synthesis of the quinoline-4-carboxylic acid precursor through Friedländer or Pfitzinger reactions, followed by functionalization at the 2-, 6-, and 8-positions using substituted aryl/heteroaryl boronic acids or halides under palladium-catalyzed cross-coupling conditions .
- Step 2 : Conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) under reflux (3–4 hours, 80°C). Excess SOCl₂ is evaporated under reduced pressure to yield the crude product, which is used directly in subsequent reactions .
Q. What purification techniques are recommended for intermediates in this synthesis?
- Column chromatography (silica gel, ethyl acetate/hexane gradients) is used for isolating intermediates such as substituted quinoline carboxylic acids .
- Crystallization from ethanol or ethyl acetate is employed for final purification of acid chloride derivatives, particularly for removing unreacted starting materials .
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized in characterizing this compound?
- ¹H NMR : Assignments focus on distinguishing aromatic protons (δ 7.5–9.0 ppm), methyl groups (δ 2.0–2.5 ppm for quinoline-CH₃ and furyl-CH₃), and the furyl moiety (δ 6.2–6.8 ppm) .
- ¹³C NMR : Key signals include the carbonyl carbon (δ 165–170 ppm), quinoline carbons (δ 120–150 ppm), and furyl carbons (δ 105–115 ppm) .
Intermediate-Level Questions
Q. What analytical methods confirm the purity of this compound?
- High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .
Q. How can researchers assess the hydrolytic stability of the acyl chloride group?
- Monitor hydrolysis kinetics in aqueous-organic solvent mixtures (e.g., DMSO/water) using FT-IR to track the disappearance of the carbonyl chloride peak (~1800 cm⁻¹) and the emergence of carboxylic acid (~1700 cm⁻¹) .
Q. What strategies mitigate side reactions during coupling reactions involving this acyl chloride?
- Use Schlenk techniques to exclude moisture, as the acyl chloride is moisture-sensitive .
- Employ triethylamine as a base to scavenge HCl, preventing acid-catalyzed decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- X-ray crystallography (using SHELXL/SHELXTL software) provides unambiguous confirmation of the molecular structure, particularly for resolving ambiguities in NMR assignments caused by substituent effects .
- Density functional theory (DFT) calculations correlate experimental ¹³C NMR shifts with theoretical predictions to validate assignments .
Q. What experimental design optimizes the yield of the acyl chloride intermediate?
- Reaction conditions : Reflux with a 3:1 molar excess of SOCl₂ under argon to prevent hydrolysis.
- Workup : Rapid removal of excess SOCl₂ under reduced pressure (<40°C) minimizes decomposition .
- Validation : Monitor reaction completion via TLC (Rf shift from carboxylic acid to acyl chloride) .
Q. How can biological activity assays be tailored for quinoline-4-carbonyl chloride derivatives?
- Antibacterial testing : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with compound concentrations ranging from 1–100 µg/mL. Compare zones of inhibition to standard antibiotics (e.g., ampicillin) .
- Cytotoxicity screening : Perform MTT assays on mammalian cell lines to evaluate selectivity indices .
Q. What computational methods predict the reactivity of the furyl moiety in further functionalization?
- Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the furyl ring using Gaussian09 at the B3LYP/6-31G(d) level .
- Molecular docking simulates interactions with biological targets (e.g., bacterial enzymes) to prioritize synthetic modifications .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Potential causes : Polymorphism, residual solvents, or impurities.
- Resolution : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and re-analyze via differential scanning calorimetry (DSC) .
Q. Why might NMR spectra show unexpected splitting patterns for methyl groups?
- Steric hindrance : Restricted rotation of the 5-methylfuran substituent can lead to diastereotopic protons, resolved using VT-NMR (variable temperature) .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
